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Compound of Interest

Compound Name: Dilauramidoglutamide lysine

Cat. No.: B12765534

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of
Dilauramidoglutamide Lysine, a key ingredient in advanced drug delivery systems and
cosmetic formulations. This document details the expected results from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a
foundational understanding for researchers in the field.

Chemical Structure and Properties

Dilauramidoglutamide lysine is a Gemini surfactant characterized by two hydrophobic lauroyl
chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This
amphiphilic nature allows it to form micelles and other self-assembled structures, making it an
effective solubilizing agent and penetration enhancer.

Property Value Source
Molecular Formula C40H72N4010 [1]
Molecular Weight 769.0 g/mol [1]

(2S)-2,6-bis[[(4S)-4-carboxy-4-
IUPAC Name (dodecanoylamino)butanoyl]a [1]

mino]hexanoic acid

Monoisotopic Mass 768.52484451 Da [1]
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Spectroscopic Analysis Workflow

The comprehensive characterization of Dilauramidoglutamide Lysine involves a multi-
technique spectroscopic approach. The general workflow ensures accurate identification and
purity assessment.
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Caption: General workflow for the spectroscopic analysis of Dilauramidoglutamide Lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Dilauramidoglutamide
Lysine, providing detailed information about the carbon and proton environments within the
molecule.

Predicted *H-NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the different moieties of the
molecule.
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Chemical Shift (8) ppm Multiplicity Assighment
Terminal methyl groups (-CHs
~0.88 Triplet .y groups ( )
of lauroyl chains
] Methylene protons (-CHz-) of
~1.25 Multiplet )
lauroyl chains
B-Methylene protons to
~1.62 Multiplet carbonyl group of lauroyl
chains
a-Methylene protons to
~2.20 Triplet carbonyl group of lauroyl
chains
_ Glutamic acid and Lysine side
~1.80-2.40 Multiplet )
chain protons
~3.20 Multiplet €-Methylene protons of Lysine
] a-Protons of Lysine and
~4.20 - 4.50 Multiplet ) ]
Glutamic acid
~7.50 - 8.50 Broad Singlet Amide protons (-NH-)
) Carboxylic acid protons (-
~10.0-12.0 Broad Singlet

COOH)

Predicted **C-NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton.
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Chemical Shift (8) ppm Assignment

~14.1 Terminal methyl carbons (-CHs) of lauroyl chains
~22.7-34.2 Methylene carbons (-CHz-) of lauroyl chains
~25.0-32.0 Lysine and Glutamic acid side chain carbons
~40.5 g-Carbon of Lysine

~53.0-55.0 a-Carbons of Lysine and Glutamic acid

Amide and Carboxylic acid carbonyl carbons
(C=0)

~172.0-176.0

Experimental Protocol for NMR Analysis

Sample Preparation: Dissolve 5-10 mg of Dilauramidoglutamide Lysine in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCl3).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

13C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in

Dilauramidoglutamide Lysine.

Predicted IR Absorption Bands
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~ 1640 Strong Amide | band (C=0 stretching)
Amide Il band (N-H bending
~ 1540 Strong )
and C-N stretching)
) C-H bending of methylene
~ 1465 Medium
groups
) C-O stretching and O-H
~ 1250 Medium

bending of carboxylic acids

Experimental Protocol for FTIR Analysis

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr
powder and press into a thin pellet.[2]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,

» Data Processing: Perform a background subtraction and analyze the absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and to study the fragmentation

pattern of Dilauramidoglutamide Lysine, which aids in structural confirmation.

fa
m/z Value lon
769.0 [M+H]* (protonated molecule)
791.0 [M+Na]* (sodiated molecule)
384.5 [M+2H]?* (doubly charged molecule)

Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the

lauroyl groups and fragmentation of the amino acid backbone.

Experimental Protocol for LC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

Chromatography:

o Column: C18 reverse-phase column.

o Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
o Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

o lonization Source: Electrospray lonization (ESI) in positive ion mode.

o Analyzer: Time-of-Flight (TOF) or Quadrupole.

o Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze
fragmentation patterns.

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to
confirm the structure.
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Structural Representation and Key Functional
Groups

The chemical structure of Dilauramidoglutamide Lysine highlights the key functional groups
that are identified through spectroscopic analysis.

Dilauramidoglutamide Lysine Structure

L

Glutamyl-Lauroyl Arm 1 Glutamyleauroyl Arm 2

Lauroyl Chain (C12)
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Click to download full resolution via product page
Caption: Key functional groups in the structure of Dilauramidoglutamide Lysine.

This guide provides a comprehensive, albeit predictive, spectroscopic overview of
Dilauramidoglutamide Lysine. Actual experimental data may vary slightly based on the
specific instrumentation and conditions used. Researchers are encouraged to use this
document as a reference for their own analytical work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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